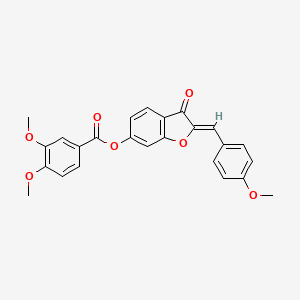
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona es una molécula orgánica sintética. Pertenece a la clase de las imidazolidina-2,4-dionas, que son conocidas por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Materiales de partida: La síntesis típicamente comienza con materiales de partida disponibles comercialmente, como el 3-cloro-4,5-dimetoxi-benzaldehído y la 2-fluorobencilamina.
Reacción de Condensación: El primer paso implica una reacción de condensación entre el 3-cloro-4,5-dimetoxi-benzaldehído y la 2-fluorobencilamina en presencia de un catalizador adecuado, como el ácido acético, para formar la base de Schiff correspondiente.
Ciclación: La base de Schiff se somete a ciclación con urea en condiciones de reflujo para formar la estructura central de imidazolidina-2,4-diona.
Purificación: El producto final se purifica mediante recristalización o cromatografía en columna para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la síntesis de (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona implicaría reactores por lotes a gran escala, condiciones de reacción optimizadas y procesos de purificación continuos para garantizar un alto rendimiento y pureza. Se emplearían sistemas de automatización y control de procesos para mantener la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de imidazolidina, potencialmente abriendo el anillo y formando derivados de amina.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Nucleófilos como las aminas o los tioles en condiciones básicas.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados sustituidos de imidazolidina-2,4-diona.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
Biológicamente, este compuesto ha mostrado promesa en varios ensayos para sus potenciales actividades antimicrobianas, antifúngicas y anticancerígenas. Su capacidad de interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina
En medicina, el compuesto se está investigando por sus posibles efectos terapéuticos. Su estructura única le permite interactuar con objetivos biológicos específicos, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos para tratar infecciones, cáncer y otras enfermedades.
Industria
Industrialmente, (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos. Su estabilidad química y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la inducción de la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-clorobencil)imidazolidina-2,4-diona
- (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-metilbencil)imidazolidina-2,4-diona
- (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-etilbencil)imidazolidina-2,4-diona
Singularidad
La singularidad de (5E)-5-(3-cloro-4,5-dimetoxi-bencilideno)-3-(2-fluorobencil)imidazolidina-2,4-diona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de ambos grupos cloro y fluorobencilo mejora su reactividad y posibles interacciones con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C19H16ClFN2O4 |
|---|---|
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClFN2O4/c1-26-16-9-11(7-13(20)17(16)27-2)8-15-18(24)23(19(25)22-15)10-12-5-3-4-6-14(12)21/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |
Clave InChI |
ZNHPLVXOUMUZOT-OVCLIPMQSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11594124.png)
![7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11594137.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11594141.png)
![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11594150.png)
![2-Ethoxy-4-(7-oxo-3-phenyl-2-thioxo-2,3,4,5,6,7-hexahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)phenyl acetate](/img/structure/B11594152.png)
![2-[(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594171.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594179.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11594189.png)
![1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea](/img/structure/B11594191.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594207.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11594208.png)
